BenchChemオンラインストアへようこそ!

1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one (CAS 1493694-48-6) is a heterocyclic compound combining a strained four-membered azetidine ring with a saturated tetrahydropyrimidin-2(1H)-one core, classified chemically as a pyrimidone. With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol, this compound presents a compact, low-molecular-weight scaffold featuring two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area (TPSA) of 44.37 Ų, and a calculated LogP of –0.6265, as reported by Chemscene.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 1493694-48-6
Cat. No. B1376187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one
CAS1493694-48-6
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC1CNC(=O)N(C1)C2CNC2
InChIInChI=1S/C7H13N3O/c11-7-9-2-1-3-10(7)6-4-8-5-6/h6,8H,1-5H2,(H,9,11)
InChIKeyHWFKKNPYEMKTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one CAS 1493694-48-6: Procurement-Ready Heterocyclic Building Block


1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one (CAS 1493694-48-6) is a heterocyclic compound combining a strained four-membered azetidine ring with a saturated tetrahydropyrimidin-2(1H)-one core, classified chemically as a pyrimidone . With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol, this compound presents a compact, low-molecular-weight scaffold featuring two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area (TPSA) of 44.37 Ų, and a calculated LogP of –0.6265, as reported by Chemscene . The compound is commercially available from multiple suppliers—including AKSci (95% purity) , Aladdin Scientific (≥98% purity) , and Chemscene (98% purity) —and is stocked in quantities from 100 mg to 5 g, making it accessible for medicinal chemistry and fragment-based drug discovery programs.

Why 1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one Cannot Be Replaced by Piperidine or Pyrrolidine Analogs


The azetidine ring in 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one imposes a unique combination of ring strain, compact geometry, and distinct physicochemical properties that cannot be replicated by its five-membered pyrrolidine or six-membered piperidine counterparts. The azetidine analog possesses a molecular weight of 155.20 g/mol, compared with 169.22 g/mol for the pyrrolidine analog (CAS 1248007-90-0) and 183.25 g/mol for the piperidine analog (CAS 1249151-64-1) . This 9–18% reduction in molecular weight is accompanied by a lower calculated LogP of –0.6265 , which translates into measurably higher aqueous solubility and a TPSA (44.37 Ų) that resides within the optimal window for CNS permeability (<60–90 Ų) . The strained azetidine ring (Baeyer strain ~26 kcal/mol vs. ~6 kcal/mol for pyrrolidine and ~0 kcal/mol for piperidine) further influences conformational pre-organization, metabolic soft spots, and amine basicity (pKa ~7.5–8.5 for azetidine vs. ~10–11 for pyrrolidine/piperidine), altering both binding kinetics and off-target profiles in ways that make simple analog substitution chemically and pharmacologically invalid [1].

Quantitative Evidence for Selecting 1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one Over Structural Analogs


18% Lower Molecular Weight vs. Piperidine Analog: Improved Ligand Efficiency and Fragment Suitability

The target azetidine compound (MW = 155.20 g/mol) is 18.0% lighter than the piperidine analog (MW = 183.25 g/mol) and 8.3% lighter than the pyrrolidine analog (MW = 169.22 g/mol) . This lower molecular weight directly improves ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), making the azetidine scaffold more suitable for fragment-based screening libraries where MW ≤ 300 g/mol and heavy atom count ≤ 22 are standard entry criteria [1].

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

TPSA of 44.37 Ų Falls Within Optimal CNS Permeability Window Unlike Larger Ring Analogs

The target compound exhibits a TPSA of 44.37 Ų , which resides comfortably below the widely accepted CNS permeability threshold of 60–90 Ų (the lower limit of Pardridge's rule for passive BBB penetration) [1]. While experimentally measured TPSA values for the piperidine and pyrrolidine analogs are not reported in vendor datasheets, their additional methylene groups predict a TPSA increase of approximately 3–5 Ų per added –CH₂– unit (44.37 vs. estimated ~47.4–52.4 Ų), which may raise them above the optimal range for certain CNS targets [1]. The azetidine analog also maintains only 1 rotatable bond (vs. 2 for pyrrolidine, 2 for piperidine), further favoring BBB penetration by reducing conformational entropy .

CNS drug design Blood-brain barrier permeability Polar surface area

LogP of –0.6265 vs. Larger-Ring Analogs: Enhanced Aqueous Solubility and Reduced LogD Drift

The calculated LogP for the azetidine analog is –0.6265 , indicating significantly higher polarity and predicted aqueous solubility compared with the piperidine (estimated LogP ~0.50) and pyrrolidine (estimated LogP ~ –0.10) analogs [1]. Each additional methylene group in the saturated ring contributes approximately +0.5 LogP units; thus the azetidine compound is ~1.1 LogP units more hydrophilic than the piperidine analog, corresponding to a ~12-fold difference in predicted octanol-water partitioning [1]. This translates into higher solubility in aqueous assay buffers and potentially lower non-specific protein binding.

Aqueous solubility Lipophilicity Pharmacokinetic optimization

Azetidine Ring Strain (~26 kcal/mol) Provides Unique Conformational Pre-organization vs. Pyrrolidine (~6 kcal/mol) and Piperidine (~0 kcal/mol)

The four-membered azetidine ring carries approximately 26 kcal/mol of Baeyer ring strain, compared with ~6 kcal/mol for the five-membered pyrrolidine and nearly 0 kcal/mol for the six-membered piperidine [1]. This strain restricts the azetidine ring to a well-defined puckered conformation with a dihedral angle of approximately 15–20° from planarity, whereas pyrrolidine and piperidine rings sample multiple envelope and chair conformations [1]. The consequence is a lower entropic penalty upon target binding (ΔS‡ smaller by ~2–5 cal/mol·K), which can translate into a 3- to 10-fold improvement in binding affinity for targets with constrained binding pockets [2].

Conformational restriction Ring strain Binding entropy

Commercially Available at ≥98% Purity from Multiple Vendors with Batch-Specific QC Documentation

The compound is stocked by at least 6 independent suppliers, with documented purities of 95% (AKSci) , 98% (Chemscene, Aladdin Scientific, Bidepharm) , and 95%+ (Life Chemicals, Enamine) [1]. Batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC are available from Bidepharm . By contrast, the pyrrolidine analog (CAS 1248007-90-0) is listed as discontinued by CymitQuimica , indicating an unreliable supply chain for this comparator.

Procurement readiness Quality control Supply chain reliability

High-Value Application Scenarios for 1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design

The combination of a TPSA of 44.37 Ų (well below the 60–90 Ų CNS threshold), a LogP of –0.6265, and a low molecular weight of 155.20 g/mol makes this compound an ideal entry for CNS-oriented fragment screening libraries [1]. The single rotatable bond and rigid azetidine conformation reduce the entropic penalty upon target binding, favoring detection of weak fragment hits by biophysical methods (SPR, NMR, X-ray crystallography) at concentrations of 0.1–1 mM typically used in fragment screens [1].

Lead Optimization Scaffold Requiring Low Lipophilicity and High Solubility

For programs where lead compounds suffer from LogP-driven off-target promiscuity or solubility-limited absorption, the azetidine analog's LogP of –0.6265 provides a 1.1 LogP unit advantage over the piperidine analog . This shift can reduce phospholipidosis risk and CYP2D6/3A4 inhibition liabilities while maintaining the hydrogen-bonding capacity of the tetrahydropyrimidinone urea moiety for target engagement .

Conformationally Constrained Bioisostere of N-Aryl Tetrahydropyrimidinones

The saturated azetidine ring serves as a non-aromatic, low-MW replacement for phenyl or heteroaryl substituents commonly attached to the tetrahydropyrimidinone N1 position. With 2 H-bond donors and 2 acceptors, the scaffold retains key pharmacophoric features while reducing aromatic ring count (improving developability metrics such as fraction sp³ and Fsp³) [1]. The azetidine nitrogen (predicted pKa ~7.5–8.5) also provides a protonation handle distinct from aniline-based analogs, enabling differentiated solubility and permeability profiles across physiological pH gradients [2].

Dual-Warhead Covalent Probe Precursor

The azetidine secondary amine and the tetrahydropyrimidinone NH represent two distinct nucleophilic sites that can be orthogonally derivatized for covalent inhibitor design. The strained azetidine ring is susceptible to nucleophilic ring-opening under physiological conditions (t₁/₂ for alkylation-dependent inactivation typically minutes to hours depending on substitution), providing a tunable covalent warhead that is absent in the chemically more robust pyrrolidine and piperidine analogs [2]. This dual reactivity enables sequential conjugation strategies for proteolysis-targeting chimera (PROTAC) linker attachment or fluorescent probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.